Cas no 41684-07-5 (4-Amino-3-(methoxycarbonyl)benzoic acid)

4-Amino-3-(methoxycarbonyl)benzoic acid is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both an amino group and a carboxylic acid moiety. The methoxycarbonyl substituent enhances its utility in peptide coupling and esterification reactions. This compound is commonly employed in pharmaceutical and agrochemical research, serving as a key building block for the development of active ingredients. Its stable crystalline form ensures consistent handling and storage. The structural features allow for selective modifications, making it a valuable precursor in the synthesis of complex molecules. High purity grades are available to meet rigorous research and industrial standards.
4-Amino-3-(methoxycarbonyl)benzoic acid structure
41684-07-5 structure
Product Name:4-Amino-3-(methoxycarbonyl)benzoic acid
CAS No:41684-07-5
MF:C9H9NO4
MW:195.172062635422
MDL:MFCD11845550
CID:840380
PubChem ID:12724725
Update Time:2025-06-23

4-Amino-3-(methoxycarbonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-(methoxycarbonyl)benzoic acid
    • 4-Amino-3-methoxycarbonyl benzoic acid
    • 4-amino-3-methylcarboxylate-1-phenyl carboxylic acid
    • 4-amino-isophthalic acid-3-methyl ester
    • 4-Amino-isophthalsaeure-3-methylester
    • methyl 2-amino-5-carboxybenzoate
    • methyl 4-amino-isophtalate
    • QC-2827
    • AK140948
    • 4-Amino-3-methoxycarbonyl benzoic acid
    • XEOVONVMDYDZRL-UHFFFAOYSA-N
    • FCH1134191
    • AX8281156
    • 4-amino-3-methoxycarbonylbenzoic acid
    • D82715
    • 41684-07-5
    • DS-7173
    • DB-070207
    • 4-amino-3-(methoxycarbonyl)benzoicacid
    • MFCD11845550
    • EN300-767920
    • AKOS002677361
    • SCHEMBL2722810
    • DTXSID90508141
    • MDL: MFCD11845550
    • Inchi: 1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
    • InChI Key: XEOVONVMDYDZRL-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=C(C(=O)O)C=CC=1N)=O

Computed Properties

  • Exact Mass: 195.05300
  • Monoisotopic Mass: 195.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 89.6

Experimental Properties

  • PSA: 89.62000
  • LogP: 1.33480

4-Amino-3-(methoxycarbonyl)benzoic acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Amino-3-(methoxycarbonyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:41684-07-5)4-Amino-3-(methoxycarbonyl)benzoic acid
Order Number:A873022
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):256.0/898.0
Email:sales@amadischem.com

4-Amino-3-(methoxycarbonyl)benzoic acid Related Literature

Additional information on 4-Amino-3-(methoxycarbonyl)benzoic acid

Introduction to 4-Amino-3-(methoxycarbonyl)benzoic acid (CAS No. 41684-07-5)

4-Amino-3-(methoxycarbonyl)benzoic acid, with the chemical formula C₈H₇NO₅, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 41684-07-5, has garnered significant attention in recent years due to its utility in the development of novel therapeutic agents and advanced materials. Its unique structural features, including both amino and ester functional groups, make it a valuable building block for further chemical modifications and applications.

The synthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid typically involves multi-step organic reactions, often starting from readily available benzoic acid derivatives. The methoxycarbonyl group, introduced via esterification, enhances the reactivity of the compound, allowing for further functionalization. This adaptability has positioned it as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

In recent years, 4-Amino-3-(methoxycarbonyl)benzoic acid has been explored in the context of drug discovery and development. Its structural motif is reminiscent of several bioactive molecules, suggesting potential applications in targeting various biological pathways. For instance, researchers have investigated its role in modulating enzyme activity and inhibiting inflammatory responses. These studies highlight its potential as a scaffold for designing new drugs with improved efficacy and reduced side effects.

One of the most promising areas of research involving 4-Amino-3-(methoxycarbonyl)benzoic acid is its application in anticancer therapies. The combination of an amino group and an ester moiety provides multiple sites for chemical modification, enabling the design of molecules that can selectively target cancer cells. Preliminary studies have demonstrated that derivatives of this compound can induce apoptosis in certain cancer cell lines while sparing healthy cells. This selective toxicity makes it an attractive candidate for further development into novel anticancer agents.

Furthermore, 4-Amino-3-(methoxycarbonyl)benzoic acid has been utilized in the synthesis of advanced materials, particularly in the field of organic electronics. Its ability to form stable complexes with metal ions and its compatibility with various synthetic methodologies make it a valuable component in the development of conductive polymers and organic semiconductors. These materials are essential for next-generation electronic devices, including flexible displays and solar cells.

The pharmaceutical industry has also leveraged 4-Amino-3-(methoxycarbonyl)benzoic acid for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). By incorporating this compound into drug molecules, researchers have been able to enhance their pharmacological properties, such as potency and duration of action. This approach has led to the development of several promising candidates that are currently undergoing preclinical evaluation.

Another area where 4-Amino-3-(methoxycarbonyl)benzoic acid has shown promise is in the treatment of neurological disorders. Its structural similarity to certain neurotransmitters suggests that it could interact with specific receptors or enzymes involved in brain function. Early research indicates that derivatives of this compound may have neuroprotective effects, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

The versatility of 4-Amino-3-(methoxycarbonyl)benzoic acid extends to its role as a chiral building block in asymmetric synthesis. The presence of stereocenters allows for the preparation of enantiomerically pure compounds, which are crucial for many pharmaceutical applications. By controlling stereochemistry during synthesis, chemists can tailor the biological activity of drug candidates to maximize their therapeutic effect.

In conclusion, 4-Amino-3-(methoxycarbonyl)benzoic acid (CAS No. 41684-07-5) is a multifaceted compound with significant applications across multiple fields. Its role as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, underscores its importance in modern chemistry. As research continues to uncover new uses for this compound, its impact on science and technology is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:41684-07-5)4-Amino-3-(methoxycarbonyl)benzoic acid
A873022
Purity:99%/99%
Quantity:1g/5g
Price ($):256.0/898.0
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